

S-(+)-Arundic Acid (ONO-2506): A Technical Guide to its Discovery and Development

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Executive Summary

S-(+)-Arundic Acid (ONO-2506) is a novel neuroprotective agent that modulates astrocyte activation, primarily by inhibiting the synthesis of the S100B protein. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and experimental evaluation of ONO-2506. It is intended to serve as a detailed resource for professionals in the fields of neuroscience and drug development, offering insights into the preclinical and clinical research that has shaped our understanding of this promising therapeutic candidate. The guide includes structured data from key studies, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Discovery and Chemical Synthesis

S-(+)-Arundic Acid, chemically known as (R)-(-)-2-propyloctanoic acid, was identified by Ono Pharmaceutical as a potent inhibitor of S100B protein synthesis in astrocytes.[1] It is an enantiomer of a valproic acid homolog.[2] The biologically active form is the (R)-enantiomer.[1]

The asymmetric synthesis of (R)-(-)-2-propyloctanoic acid has been achieved through various methods, often involving stereoselective alkylation using chiral auxiliaries. One reported method utilizes a diastereoselective alkylation of a chiral oxazolidinone derivative to introduce the propyl group at the alpha position of octanoic acid with high enantiomeric excess.[3][4][5][6]



Mechanism of Action

The primary mechanism of action of **S-(+)-Arundic Acid** is the inhibition of the synthesis of S100B, a calcium-binding protein predominantly found in astrocytes.[1] In response to brain injury, such as ischemic stroke or intracerebral hemorrhage, astrocytes become reactive and overproduce S100B.[7][8] Elevated extracellular levels of S100B can be neurotoxic, contributing to neuroinflammation and neuronal apoptosis.[9][10]

ONO-2506 mitigates these detrimental effects by reducing the expression of S100B. This, in turn, is believed to suppress downstream inflammatory cascades. One of the key signaling pathways implicated involves the Receptor for Advanced Glycation End products (RAGE).[9] [10] Extracellular S100B binds to RAGE on neurons and microglia, activating the transcription factor nuclear factor-kappa B (NF- κ B).[9][11] This activation leads to the production of proinflammatory cytokines such as interleukin-1 β (IL-1 β) and tumor necrosis factor- α (TNF- α), contributing to secondary brain injury.[8][12] By inhibiting S100B synthesis, ONO-2506 effectively dampens this inflammatory response.

Furthermore, ONO-2506 has been shown to restore the function of astroglial glutamate transporters, which are crucial for clearing excess glutamate from the synaptic cleft and preventing excitotoxicity.[1]



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ONO-2506 inhibits S100B synthesis, reducing neuroinflammation.

Preclinical and Clinical Data Pharmacokinetic Profile



A Phase I clinical trial in patients with acute ischemic stroke revealed that **S-(+)-Arundic Acid** has a mean terminal half-life of approximately 2 to 3 hours. The study, which involved dose-escalating intravenous infusions from 2 to 12 mg/kg/h over 7 days, showed that while maximum plasma concentrations increased with dose, systemic exposure was less than dose-proportional at higher doses. No excessive accumulation in plasma was observed.[13]

Parameter	Value	Population	Reference
Mean Terminal Half- life	~2-3 hours	Acute Ischemic Stroke Patients	[13]
Dosing Regimen	2-12 mg/kg/h (1-hour IV infusion daily for 7 days)	Acute Ischemic Stroke Patients	[13]

Preclinical Efficacy

ONO-2506 has demonstrated neuroprotective effects in various animal models of neurological disorders.

In a mouse model of permanent middle cerebral artery occlusion (pMCAO), daily intraperitoneal administration of ONO-2506 (10 mg/kg) significantly reduced infarct volumes at 5 days post-occlusion. The therapeutic time window was found to be up to 48 hours after pMCAO in rats.[14][15]

Animal Model	Treatment Regimen	Key Findings	Reference
pMCAO in mice	10 mg/kg/day, i.p.	Significant reduction in infarct volume.	[14]
pMCAO in rats	10 mg/kg/day, i.v.	Abolished delayed infarct expansion.	[15]

In a rat model of collagenase-induced ICH, intracerebroventricular (ICV) administration of ONO-2506 (2 μ g/ μ l) immediately before injury prevented ICH-induced neurological deficits, reduced tissue damage, and decreased S100B levels in the striatum, serum, and cerebrospinal fluid.[7][8]



Animal Model	Treatment Regimen	Key Findings	Reference
Collagenase-induced ICH in rats	2 μg/μl, ICV	Prevention of neurological deficits and tissue damage.	[7]

In a rat model of spinal cord contusion injury, intravenous administration of ONO-2506 for one week post-injury resulted in improved motor function as assessed by the Basso, Beattie, and Bresnahan (BBB) score. A dose of 20 mg/kg showed a significantly better BBB score compared to the control group.[16][17]

Animal Model	Treatment Regimen	Key Findings	Reference
Spinal cord contusion in rats	20 mg/kg/day, i.v. for 1 week	Improved motor function (BBB score).	[16]

Clinical Trials

A multicenter, dose-escalating, randomized, double-blind Phase I trial was conducted in 92 subjects with acute ischemic stroke. Patients received daily intravenous infusions of ONO-2506 (2-12 mg/kg/h) or placebo for 7 days. The drug was found to be safe and well-tolerated, with no dose-related pattern of serious adverse events. An exploratory efficacy analysis showed a trend toward improvement in the change from baseline National Institutes of Health Stroke Scale (NIHSS) in the 8 mg/kg/h ONO-2506 group at days 3, 7, 10, and 40.[18]

Dose Group	Change from Baseline NIHSS (vs. Placebo)	p-value
8 mg/kg/h	Day 3: Improved	0.023
Day 7: Improved	0.002	
Day 10: Improved	0.003	_
Day 40: Improved	0.018	_



A Phase II trial in Japan involving 448 patients showed that at 3 months, a modified Rankin Scale (mRS) score of 2 or less was achieved in 58.1% of patients in the 8 mg/kg ONO-2506 group compared to 45.8% in the placebo group. The difference was significant at 1 month (45.7% vs. 27.8%).[19]

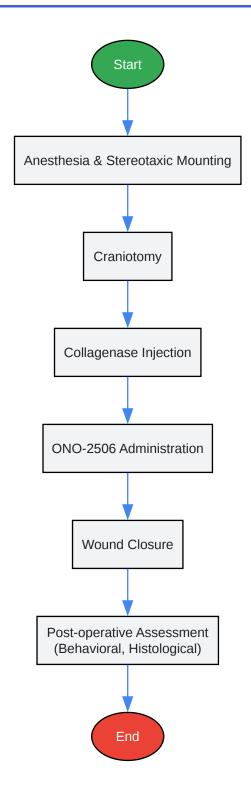
The RREACT (Rapid REsponse with an Astrocyte modulating agent in acute Cortical sTroke) trial, a larger Phase II study with 841 patients, was discontinued due to a lack of overall benefit compared to placebo. However, a post-hoc analysis suggested a potential benefit in patients treated later within the 6-hour window and in those with less severe strokes.[19]

Key Experimental Protocols Collagenase-Induced Intracerebral Hemorrhage (ICH) in Rats

This model is used to mimic spontaneous intracerebral hemorrhage.

- Anesthesia and Stereotaxic Surgery: Anesthetize the rat (e.g., with isoflurane) and mount it in a stereotaxic frame.
- Craniotomy: Create a burr hole over the target brain region (e.g., striatum).
- Collagenase Injection: Slowly infuse bacterial collagenase type IV-S (e.g., 0.5 μl of 0.2 U/μl) into the striatum.
- · Wound Closure: Suture the incision.
- ONO-2506 Administration: Administer ONO-2506 via the desired route (e.g., intracerebroventricularly) at the specified time relative to the injury.
- Post-operative Care and Assessment: Monitor the animal for recovery and perform behavioral and histological assessments at predetermined time points.[7][8]





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Workflow for the collagenase-induced ICH model in rats.

S100B Measurement by ELISA



Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for quantifying S100B levels in biological samples.

- Sample Preparation: Collect and prepare samples (serum, plasma, or brain tissue homogenates) according to standard procedures.
- Coating: Coat a 96-well microplate with a capture antibody specific for S100B.
- Blocking: Block non-specific binding sites in the wells.
- Sample Incubation: Add standards and samples to the wells and incubate to allow S100B to bind to the capture antibody.
- Detection Antibody: Add a biotinylated detection antibody specific for S100B.
- Enzyme Conjugate: Add an enzyme-linked conjugate (e.g., streptavidin-horseradish peroxidase).
- Substrate Addition: Add a chromogenic substrate, which will be converted by the enzyme to produce a colored product.
- Measurement: Measure the absorbance of the colored product using a microplate reader.
 The concentration of S100B is proportional to the absorbance.[2][20][21][22][23]

Immunofluorescence Staining for GFAP

This technique is used to visualize the expression and localization of Glial Fibrillary Acidic Protein (GFAP), a marker of astrocytes.

- Tissue Preparation: Perfuse the animal and fix the brain tissue (e.g., with 4% paraformaldehyde). Cryoprotect the tissue in sucrose solutions.
- Sectioning: Cut brain sections using a cryostat.
- Permeabilization and Blocking: Permeabilize the tissue sections (e.g., with Triton X-100) and block non-specific antibody binding (e.g., with bovine serum albumin or serum from the secondary antibody host species).[24][25][26][27][28]



- Primary Antibody Incubation: Incubate the sections with a primary antibody against GFAP overnight at 4°C.
- Secondary Antibody Incubation: Wash the sections and incubate with a fluorescently labeled secondary antibody that binds to the primary antibody.
- Counterstaining and Mounting: Counterstain the nuclei (e.g., with DAPI) and mount the sections on slides with an anti-fade mounting medium.
- Imaging: Visualize and capture images using a fluorescence microscope. [24][25][26][27][28]

Conclusion

S-(+)-Arundic Acid (ONO-2506) represents a targeted therapeutic approach for neurological disorders characterized by astrocyte activation and neuroinflammation. Its well-defined mechanism of action, centered on the inhibition of S100B synthesis, has been substantiated by a robust body of preclinical evidence across various models of brain and spinal cord injury. While early clinical trials have shown mixed results, they have also highlighted potential patient populations who may benefit from this treatment. Further clinical investigation is warranted to fully elucidate the therapeutic potential of ONO-2506. This technical guide provides a foundational resource for researchers and clinicians interested in the continued development and application of this novel neuroprotective agent.

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